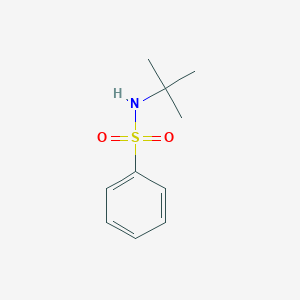

N-tert-ブチルベンゼンスルホンアミド

概要

説明

N-tert-butylbenzenesulfonamide is an organic compound belonging to the class of benzenesulfonamides. It is characterized by the presence of a tert-butyl group attached to the nitrogen atom of the sulfonamide group, which is in turn attached to a benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.

科学的研究の応用

N-tert-butylbenzenesulfonamide has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Medicine: Research has explored its potential as an inhibitor of enzymes involved in disease pathways, making it a candidate for drug development.

Industry: It is used in the production of polymers and as a plasticizer in various materials.

作用機序

Target of Action

It is suggested that it may act as an enzyme inhibitor

Mode of Action

N-tert-butylbenzenesulfonamide is believed to interact with its targets by binding to the active site of the enzyme, consequently obstructing substrate binding .

Biochemical Pathways

As a potential enzyme inhibitor , it could impact various biochemical pathways depending on the specific enzymes it targets

Result of Action

As a potential enzyme inhibitor , it could potentially alter the function of targeted enzymes, leading to changes in cellular processes. More research is needed to fully understand these effects.

Action Environment

Like many organic compounds, it may be sensitive to conditions such as light, temperature, and the presence of strong oxidizing agents .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-tert-butylbenzenesulfonamide typically involves the reaction of benzenesulfonamide with tert-butylamine. The process can be carried out in the presence of a catalyst and a solvent. One common method involves placing benzenesulfonamide, tert-butylamine, a catalyst, and a solvent in a reaction vessel, followed by stirring and heating under reflux conditions. The reaction is monitored until the starting material is consumed, after which the reaction mixture is cooled, filtered to remove insoluble substances, and subjected to vacuum distillation to obtain the desired product .

Industrial Production Methods

Industrial production of N-tert-butylbenzenesulfonamide follows similar principles but is optimized for large-scale synthesis. The process involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and catalyst concentration, are carefully controlled to maximize efficiency and minimize by-products.

化学反応の分析

Types of Reactions

N-tert-butylbenzenesulfonamide undergoes various chemical reactions, including:

Substitution Reactions: The sulfonamide group can participate in nucleophilic substitution reactions, where the nitrogen atom can be replaced by other nucleophiles.

Oxidation and Reduction: The compound can undergo oxidation to form sulfonic acids or reduction to form amines.

Hydrolysis: In the presence of strong acids or bases, N-tert-butylbenzenesulfonamide can hydrolyze to form benzenesulfonic acid and tert-butylamine.

Common Reagents and Conditions

Substitution Reactions: Common reagents include alkyl halides and nucleophiles such as amines or thiols. The reactions are typically carried out under mild conditions with the use of a suitable solvent.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Hydrolysis: Strong acids like hydrochloric acid or bases like sodium hydroxide are used under reflux conditions.

Major Products

Substitution Reactions: Products vary depending on the nucleophile used, resulting in different substituted sulfonamides.

Oxidation: Major products include sulfonic acids.

Reduction: Major products include primary or secondary amines.

Hydrolysis: Major products are benzenesulfonic acid and tert-butylamine.

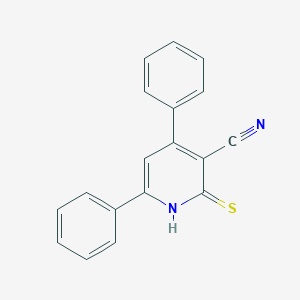

類似化合物との比較

N-tert-butylbenzenesulfonamide can be compared with other benzenesulfonamides, such as:

N-butylbenzenesulfonamide: Similar in structure but with a butyl group instead of a tert-butyl group.

N-methylbenzenesulfonamide: Contains a methyl group and is used in different chemical reactions and applications.

N-ethylbenzenesulfonamide: Contains an ethyl group and is used in various industrial applications.

The uniqueness of N-tert-butylbenzenesulfonamide lies in its tert-butyl group, which imparts distinct steric and electronic effects, influencing its reactivity and applications.

特性

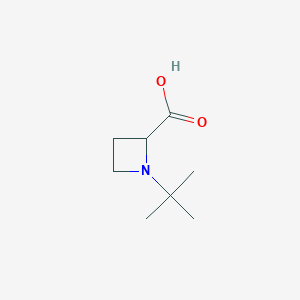

IUPAC Name |

N-tert-butylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO2S/c1-10(2,3)11-14(12,13)9-7-5-4-6-8-9/h4-8,11H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFUBXANSXRGVKW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NS(=O)(=O)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20310693 | |

| Record name | N-tert-butylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20310693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2512-24-5 | |

| Record name | N-(1,1-Dimethylethyl)benzenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2512-24-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 230371 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002512245 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2512-24-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=230371 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-tert-butylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20310693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the structural significance of the N-tert-butylbenzenesulfonamide molecule?

A1: X-ray diffraction analysis of a derivative, 2-(1-acetoxy-2-fluoropropyl)-N-tert-butylbenzenesulfonamide, reveals key structural features of the N-tert-butylbenzenesulfonamide moiety. [] The molecule adopts a conformation stabilized by specific torsion angles: C(7)-O(1)-C(10)-O(2) at 2.5° and C(1)-S-N-H(N) at -62.6°. Additionally, an intramolecular hydrogen bond exists between the nitrogen atom and O(2) with a distance of 2.979 Å. [] These structural characteristics can influence the molecule's reactivity and interactions with other molecules.

Q2: How is N-tert-butylbenzenesulfonamide utilized in the synthesis of fluorinated organic compounds?

A2: N-tert-butylbenzenesulfonamide serves as a valuable reagent in the synthesis of alkenyl fluorides. [] Specifically, it acts as a fluorine source when reacted with alkenyllithium reagents, leading to the formation of the desired fluorinated products. Importantly, this reaction proceeds with acceptable yields and minimal alkene formation, a common side reaction. [] The mild fluorinating ability of N-tert-butylbenzenesulfonamide, in contrast to harsher reagents like F2, XeF2, or FClO3, makes it particularly suitable for this transformation. []

Q3: Can N-tert-butylbenzenesulfonamide be used as a starting material for the synthesis of more complex structures?

A3: Yes, N-tert-butylbenzenesulfonamide is a versatile building block in organic synthesis. One example is its use in preparing disubstituted and spiro five-membered benzosultams. [] The process involves ortho-lithiation of N-tert-butylbenzenesulfonamide followed by reaction with ketones to yield carbinol sulfonamides. [] These intermediates then undergo cyclization in the presence of TMSCl–NaI–MeCN, affording the desired benzosultams in high yields. []

Q4: Are there alternative synthetic routes to benzo[d]isothiazole 1,1-diones starting from N-tert-butylbenzenesulfonamide?

A4: Research highlights a novel approach to synthesize benzo[d]isothiazole 1,1-diones bearing a secondary alkyl substituent at the 3-position, starting from N-tert-butylbenzenesulfonamide. [] This method involves treating N-tert-butylbenzenesulfonamide with excess butyllithium, followed by a reaction with methyl 2-arylpropanoate. [] This sequence leads to ortho-functionalized benzenesulfonamides, which are then cyclized using TMSCl–NaI–MeCN under reflux conditions to afford the target benzo[d]isothiazole 1,1-diones. [] This approach offers a new pathway for accessing these valuable heterocyclic compounds.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,2,2-trichloro-N-[2-[(2,2,2-trichloroacetyl)amino]ethyl]acetamide](/img/structure/B102806.png)